4-Fluoro-2-methylphenylacetic acid
Overview
Description
4-Fluoro-2-methylphenylacetic acid is an organic compound with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. This compound is primarily used as a synthetic building block in various chemical reactions and research applications .
Mechanism of Action
Target of Action
This compound is primarily used as a synthetic building block
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its absorption and distribution in the body.
Result of Action
It’s primarily used as a synthetic building block
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Fluoro-2-methylphenylacetic acid, it’s known that the compound should be stored in cool, dry conditions in well-sealed containers, as it’s incompatible with oxidizing agents . .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules in the context of proteomics research
Cellular Effects
It is used in proteomics research, suggesting that it may have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is used in proteomics research, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at ambient temperature .
Metabolic Pathways
It is used in proteomics research, suggesting that it may interact with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-methylphenylacetic acid can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 4-fluoro-2-methylbenzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of more efficient and scalable methods. One such method includes the catalytic hydrogenation of 4-fluoro-2-methylbenzyl chloride in the presence of a palladium catalyst, followed by oxidation with potassium permanganate to yield the desired acid .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methylphenylacetic acid undergoes various chemical reactions, including:
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium methoxide
Major Products
Oxidation: 4-Fluoro-2-methylbenzoic acid
Reduction: 4-Fluoro-2-methylphenylethanol
Substitution: 4-Methoxy-2-methylphenylacetic acid
Scientific Research Applications
4-Fluoro-2-methylphenylacetic acid is utilized in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylacetic acid
- 2-Methylphenylacetic acid
- 4-Fluoro-3-methylphenylacetic acid
Comparison
4-Fluoro-2-methylphenylacetic acid is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity compared to similar compounds. For instance, the fluorine atom can increase the compound’s lipophilicity and metabolic stability, while the methyl group can affect its steric interactions with molecular targets .
Properties
IUPAC Name |
2-(4-fluoro-2-methylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZXQTAPRQFRLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407543 | |
Record name | 4-Fluoro-2-methylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407640-40-8 | |
Record name | 4-Fluoro-2-methylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-fluoro-2-methylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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